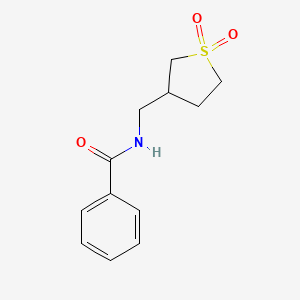![molecular formula C18H15F6N3O B14866820 [4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B14866820.png)
[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with trifluoromethyl groups and a phenylpiperazine moiety
準備方法
The synthesis of [4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps. One common synthetic route includes the reaction of 4,6-dichloropyridine with trifluoromethylating agents to introduce the trifluoromethyl groups. This is followed by the coupling of the resulting intermediate with 4-phenylpiperazine under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The phenylpiperazine moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
科学的研究の応用
[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its binding affinity and selectivity towards different receptors and enzymes.
作用機序
The mechanism of action of [4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
類似化合物との比較
Similar compounds include:
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone: This compound also features trifluoromethyl groups and a pyridine ring but differs in the presence of a quinoline moiety instead of a phenylpiperazine.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea: This compound has a similar trifluoromethyl-pyridine structure but includes a urea linkage and different substituents.
The uniqueness of [4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone lies in its combination of trifluoromethyl groups and the phenylpiperazine moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H15F6N3O |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
[4,6-bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H15F6N3O/c19-17(20,21)12-10-14(25-15(11-12)18(22,23)24)16(28)27-8-6-26(7-9-27)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 |
InChIキー |
AYPDXFNJYUXZTC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC(=CC(=C3)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


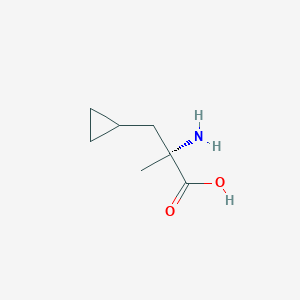

![(1R,4Z,6R,7R,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B14866777.png)
![N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14866788.png)
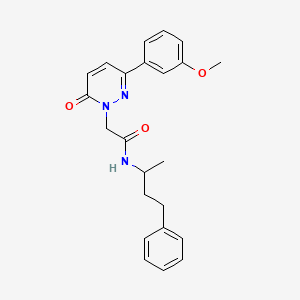

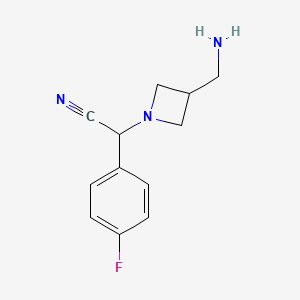

![2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14866812.png)

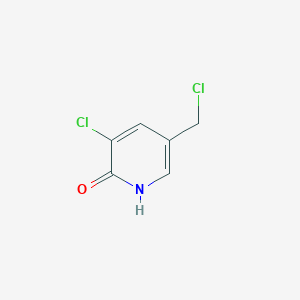
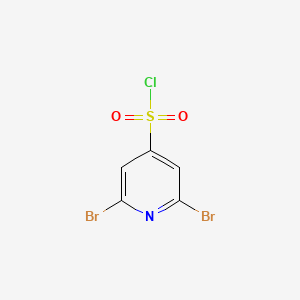
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14866826.png)
